Barium metaborate

Beschreibung

Significance of Barium Metaborate (B1245444) Polymorphs (α- and β-BaB₂O₄) in Scientific Research

The primary distinction between the two polymorphs lies in their crystal symmetry. The high-temperature α-phase (α-BBO) has a centrosymmetric crystal structure, meaning it possesses a center of inversion. wikipedia.orgcastech.com This symmetry prevents it from exhibiting second-order nonlinear optical properties. castech.com In contrast, the low-temperature β-phase (β-BBO) has a non-centrosymmetric crystal structure, which is a prerequisite for generating second-order nonlinear optical effects. wikipedia.orgattelements.com

α-Barium Metaborate (α-BBO): Despite the absence of nonlinear optical properties, α-BBO is a valuable optical material. wikipedia.orgcastech.com It is characterized by its wide optical transmission window, spanning from approximately 190 nm in the ultraviolet to 3500 nm in the mid-infrared. wikipedia.orgroditi.com This excellent transparency, particularly in the UV spectrum, combined with good mechanical properties and a high damage threshold, makes it a suitable material for high-power ultraviolet polarization optics. wikipedia.orgroditi.com It can be used as a substitute for materials like calcite and lithium niobate in components such as Glan-Taylor prisms and Glan-Thompson prisms. wikipedia.org

β-Barium Metaborate (β-BBO): β-BBO is a prominent nonlinear optical (NLO) crystal widely recognized for its exceptional properties. firebirdoptics.comcrylink.com It boasts a high nonlinear optical coefficient, a broad transparency range (from about 189 nm to 3300 nm), and a high laser damage threshold. wikipedia.orgfirebirdoptics.comlaserfocusworld.com These characteristics make it one of the most versatile and important crystals for frequency conversion applications in laser technology. firebirdoptics.comcrylink.com Its ability to efficiently generate second, third, fourth, and even fifth harmonics of laser light has established it as a cornerstone in the development of tunable lasers and ultrafast laser systems. attelements.comfirebirdoptics.com

Overview of its Multifunctional Role in Material Science

The distinct properties of barium metaborate's polymorphs lead to a wide range of applications in material science, extending beyond the realm of nonlinear optics.

Optical and Laser Applications: The primary role of β-BBO is in laser technology. It is extensively used for:

Frequency Conversion: This includes second-harmonic generation (SHG), third-harmonic generation (THG), and fourth-harmonic generation (4HG) of various lasers, such as Nd:YAG and Ti:Sapphire lasers. pmoptics.comlaserfocusworld.com For instance, it can efficiently double the frequency of a Nd:YAG laser from 1064 nm to 532 nm (green light). wikipedia.org

Optical Parametric Oscillators (OPOs) and Amplifiers (OPAs): BBO-based OPOs can generate tunable laser light over a broad wavelength range, from the UV to the near-infrared. castech.comontosight.ai

Quantum Optics: β-BBO is fundamental for generating entangled photon pairs through spontaneous parametric down-conversion (SPDC), a critical process for experiments in quantum entanglement, quantum cryptography, and quantum computing. wikipedia.org

Electro-Optic Applications: BBO crystals are also utilized in electro-optic modulators and Q-switches for high-power lasers. firebirdoptics.com

Other Industrial Applications: Beyond its optical applications, this compound is utilized in various other industrial sectors:

Coatings and Pigments: It serves as a multifunctional pigment in paints and coatings, acting as a corrosion inhibitor and a mold inhibitor. openpr.comyearnintl.com Its ability to form a protective layer on metal surfaces helps prevent rust. yearnintl.com

Flame Retardants: this compound is used as a flame-retardant additive in polymers like thermoplastic polyurethane (TPU) and polyvinyl chloride (PVC). yearnintl.comscielo.br It can improve the fire resistance of materials.

Ceramics and Glass: In the manufacturing of specialty glass and ceramics, it acts as a fluxing agent, reducing the melting temperature and enhancing thermal resistance and transparency. openpr.com

Biocides: It is also used as a bactericide and fungicide in various products. wikipedia.org

Properties of this compound Polymorphs

| Property | α-Barium Metaborate (α-BBO) | β-Barium Borate (B1201080) (β-BBO) |

|---|---|---|

| Crystal Structure | Centrosymmetric wikipedia.orgcastech.com | Non-centrosymmetric, Trigonal wikipedia.orgattelements.com |

| Melting Point | 1095 °C americanelements.com | ~1095 °C wikipedia.orgcastech.com |

| Density | 3.85 g/cm³ americanelements.com | 3.85 g/cm³ castech.com |

| Mohs Hardness | 4.5 wikipedia.org | 4 castech.com |

| Transparency Range | ~190 nm - 3500 nm wikipedia.orgroditi.com | ~189 nm - 3500 nm firebirdoptics.comcastech.com |

| Nonlinear Optical Properties | None castech.com | Excellent, high SHG coefficient attelements.comcastech.com |

| Primary Applications | High-power UV polarization optics wikipedia.orgcastech.com | Laser frequency conversion, OPO, quantum optics wikipedia.orgfirebirdoptics.comcrylink.com |

Detailed Research Findings on β-BBO Applications

| Application | Research Finding |

|---|---|

| Harmonic Generation | Efficient for 2nd, 3rd, 4th, and 5th harmonic generation of Nd:YAG lasers, with conversion efficiencies over 70% for SHG, 60% for THG, and 50% for 4HG. attelements.com |

| Tunable UV Generation | Sum-frequency mixing in BBO has produced UV outputs as short as 188.9 nm. castech.com |

| Ultrashort Pulse Lasers | Superior to KDP and ADP crystals for frequency-doubling and -tripling of ultrashort-pulse lasers. castech.com |

| Optical Parametric Oscillators | A BBO-based OPO pumped at 266 nm has demonstrated tunability across the entire 330-1370 nm range. castech.com |

| Quantum Entanglement | A fundamental material for generating entangled photon pairs via spontaneous parametric down-conversion (SPDC). wikipedia.org |

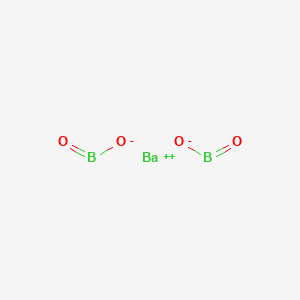

Structure

2D Structure

Eigenschaften

CAS-Nummer |

13701-59-2 |

|---|---|

Molekularformel |

BBaHO2 |

Molekulargewicht |

181.15 g/mol |

IUPAC-Name |

barium(2+);oxido(oxo)borane |

InChI |

InChI=1S/BHO2.Ba/c2-1-3;/h2H; |

InChI-Schlüssel |

BPEDUBGDYRCWOC-UHFFFAOYSA-N |

SMILES |

B(=O)[O-].B(=O)[O-].[Ba+2] |

Kanonische SMILES |

B(=O)O.[Ba] |

Andere CAS-Nummern |

13701-59-2 |

Physikalische Beschreibung |

DryPowde |

Piktogramme |

Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Synthesis Methodologies and Crystal Growth Techniques

Solution-Based Synthesis Approaches

Solution-based methods offer routes to produce barium metaborate (B1245444) powders and thin films at relatively low temperatures, allowing for good control over stoichiometry and morphology.

Precipitation is a common technique for synthesizing barium metaborate powders from aqueous solutions. One established method involves the reaction between a borax (B76245) solution (Na₂B₄O₇·10H₂O) and barium chloride (BaCl₂·2H₂O) in a reactor with stirring. aip.orgresearchgate.net Studies have investigated the influence of various parameters on the product yield, including reaction time, temperature, molar ratios of reactants, and crystallization time. aip.orgresearchgate.net For instance, a 90% yield of this compound can be achieved by reacting a 0.50 molar ratio of borax decahydrate (B1171855) to barium chloride at 80°C for 15 minutes, followed by a crystallization period of 6 hours. aip.orgresearchgate.net

Another approach utilizes barium nitrate (B79036) and boric acid in the presence of ammonia (B1221849) to precipitate this compound. yearnintl.com To enhance the efficiency of the precipitation process, ultrasound-assisted synthesis has been explored. Using an ultrasonic immersion horn probe with reactants like borax, boric acid, or sodium metaborate, a high yield of up to 90% can be attained in a significantly shorter time. researchgate.net For example, using a 0.2 M borax solution at 80°C and a pH of 13, the reaction can be completed in 5 minutes, followed by a 2-hour crystallization period. researchgate.net Subsequent heat treatment of the resulting powder at 750°C is necessary to obtain nanometric β-BaB₂O₄ powders. researchgate.net

| Method | Reactants | Key Parameters | Achieved Yield | Reference |

|---|---|---|---|---|

| Conventional Precipitation | Borax solution (Na₂B₄O₇·10H₂O) and Barium Chloride (BaCl₂·2H₂O) | 80°C, 15 min reaction, 6-hour crystallization, 0.50 molar ratio (Borax:Ba) | 90% | aip.orgresearchgate.net |

| Ultrasound-Assisted Precipitation | 0.2 M Borax solution (BD) | 80°C, 5 min reaction, 2-hour crystallization, pH 13 | Up to 90% | researchgate.net |

| Ammonia-Mediated Precipitation | Barium Nitrate (Ba(NO₃)₂) and Boric Acid (H₃BO₃) | Ammonia used to induce precipitation | Not specified | yearnintl.com |

The sol-gel method is a versatile technique for fabricating high-quality β-barium metaborate (β-BBO) thin films. This process typically involves the hydrolysis and condensation of metal-organic precursors. A stable and homogeneous precursor solution can be prepared by reacting barium metal with boron triethoxide in a mixed solvent system, such as ethanol (B145695) and 2-ethoxyethanol. capes.gov.brrsc.org The addition of diethanolamine (B148213) can help to stabilize the solution. capes.gov.brresearchgate.net

The precursor solution is deposited onto a substrate, often through drip-coating or spin-coating, followed by a heat treatment process. Crystallization of the precursor film into the β-BBO phase can begin at temperatures as low as 500-550°C on substrates like platinum or fused silica (B1680970). capes.gov.brrsc.org By 700°C, β-BBO films with a preferred c-axis orientation can be achieved. capes.gov.brresearchgate.net

Research has shown that the properties of the resulting thin films can be significantly influenced by additives. For example, the addition of urea (B33335) to the sol-gel precursor solution can promote the growth of films with a dominant (104) orientation, as opposed to the more common (006) orientation. acs.orgacs.org This change in orientation is attributed to urea acting as a molecular seed, which helps to reduce internal stresses, leading to crack-free, mirror-like films. acs.orgacs.org This reoriented film exhibits a significantly enhanced nonlinear efficiency. acs.orgacs.org The quality of these films is highly dependent on factors such as the refluxing time and the molar ratio of urea to barium. acs.orgacs.org

| Precursors | Solvent/Stabilizer | Substrate | Crystallization Temperature | Key Findings | Reference |

|---|---|---|---|---|---|

| Barium metal, Boron triethoxide | Ethanol, 2-ethoxyethanol, Diethanolamine | Platinum | 500°C (initial), 700°C (preferred c-axis orientation) | Successfully synthesized β-BBO films. | capes.gov.brresearchgate.net |

| Barium metal, Boron triethoxide | Ethanol, 2-ethoxyethanol | Fused Silica, Glass | 550°C | Achieved highly (006) preferred orientation. | rsc.org |

| Barium metal, Boron ethoxide | Ethanol, 2-ethoxyethanol, Urea (additive) | Not specified | Not specified | Urea addition promotes (104) orientation, reducing stress and enhancing nonlinear efficiency. | acs.orgacs.org |

Precipitation Methods for this compound Powder Fabrication

High-Temperature Crystal Growth Techniques

High-temperature methods are essential for producing the large, high-quality single crystals of β-BBO required for nonlinear optical applications. These techniques involve growth from a melt or a high-temperature solution (flux).

Direct growth from a stoichiometric melt is challenging because the low-temperature β-phase transforms into the high-temperature, centrosymmetric α-phase at 925°C, and the compound melts congruently at 1095°C. acs.orgwikipedia.org Therefore, growth must occur below the phase transition temperature.

The Czochralski (CZ) method has been adapted for β-BBO growth. This technique involves pulling a seed crystal slowly from a melt. crylink.com To circumvent the phase transition issue, growth can be initiated from a stoichiometric BaB₂O₄ melt that is supercooled. capes.gov.brdtic.mil By carefully controlling the temperature decrease at a fixed rate, high-quality β-BBO crystals up to 15 mm in diameter and 70 mm in length have been grown. capes.gov.br Another approach is the Micro-Pulling-Down (μ-PD) technique , which has been used to grow β-BBO single-crystal fibers directly from a supercooled stoichiometric melt without any flux. acs.orgacs.org

The most common approach for growing large β-BBO crystals is the Top-Seeded Solution Growth (TSSG) method , which uses a flux to lower the crystallization temperature well below the 925°C phase transition point. wikipedia.org Various flux systems have been investigated to optimize crystal quality.

Sodium Oxide (Na₂O)-based fluxes : A mixture of BaB₂O₄ and Na₂O is a widely used system. researchgate.net

Sodium Chloride (NaCl) fluxes : While crystal growth can be fast in a pure NaCl flux, it often leads to spurious nucleation and an undesirable needle-like crystal shape. spiedigitallibrary.org Adding Na₂O to the NaCl flux acts as a retardant, slowing the growth rate and promoting a more uniform crystal habit. spiedigitallibrary.org Immersion-seeded growth in a NaCl solution has been used to produce large, inclusion-free crystals. capes.gov.br

Other Flux Systems : Researchers have explored other flux compositions, including Na₂O-NaF and LiF-Li₂O, to grow high-quality crystals. researchgate.netdocumentsdelivered.com The primary crystallization field for β-BBO in the BaB₂O₄–LiF–Li₂O system was found to be in the range of 60–72 mol% BaB₂O₄. researchgate.net

| Growth Method | Melt/Flux Composition | Key Features | Reference |

|---|---|---|---|

| Czochralski (CZ) | Stoichiometric BaB₂O₄ melt (supercooled) | Enables growth of large, high-quality crystals by carefully controlling temperature. | crylink.comcapes.gov.br |

| Top-Seeded Solution Growth (TSSG) | NaCl, Na₂O | Na₂O slows growth rate and suppresses spurious nucleation in NaCl flux. | wikipedia.orgspiedigitallibrary.org |

| Top-Seeded Solution Growth (TSSG) | LiF-Li₂O | Primary crystallization field for β-BBO determined between 60-72 mol% BaB₂O₄. | researchgate.net |

| Micro-Pulling-Down (μ-PD) | Flux-free, stoichiometric BaB₂O₄ melt (supercooled) | Successfully grows single-crystal fibers without inclusions. | acs.orgacs.org |

Spontaneous crystallization, or nucleation, is a fundamental process in crystal growth from both melts and flux solutions. It can be utilized to obtain initial crystal seeds or to study phase formation. For β-BBO, spontaneous crystallization from a pure melt requires significant supercooling (150 to 200°C). dtic.mil This is because the structural units in the melt at its melting point are predominantly (BO₂)n chains, while the formation of the β-phase requires the presence of (B₃O₆)³⁻ rings, which only form in sufficient numbers at lower, supercooled temperatures. dtic.mil

In flux systems, spontaneous crystallization is often the first step to identify suitable composition and temperature ranges for crystal growth. By preparing a melt solution, for example in the BaO–B₂O₃–Na₂O system, and allowing it to cool slowly, crystals will nucleate spontaneously on a platinum loop or rod inserted into the melt. spiedigitallibrary.orgresearchgate.net The temperature at which crystallization begins is noted, and the resulting crystals are harvested for analysis. This method was used to grow single crystals of a new barium borate (B1201080) compound, Ba₅(BO₃)₂(B₂O₅), from a flux containing BaO, B₂O₃, and Na₂O. researchgate.net While useful for exploration, spontaneous nucleation can be undesirable during seeded growth, and flux compositions are often optimized to suppress it. spiedigitallibrary.org

Structural Characterization and Elucidation

Crystalline Polymorphism and Phase Transformations of Barium Metaborate (B1245444)

The two most common polymorphs of barium metaborate are the α and β phases, which are interconvertible through a temperature-dependent phase transition. wikipedia.org

The high-temperature α-phase of this compound (α-BaB₂O₄) possesses a centrosymmetric crystal structure, which means it has a center of inversion. samaterials.com This structural feature precludes it from exhibiting second-order nonlinear optical properties. wikipedia.org Despite this, α-BaB₂O₄ is a valuable optical material due to its wide transparency range, spanning from approximately 190 nm to 3500 nm. wikipedia.orgsamaterials.com It also exhibits good mechanical properties. wikipedia.org

The crystal structure of α-BaB₂O₄ is trigonal, belonging to the space group R-3c. wikipedia.org

Table 1: Crystallographic Data for α-Barium Metaborate (α-BaB₂O₄)

| Property | Value |

| Crystal System | Trigonal |

| Space Group | R-3c |

This table summarizes the key crystallographic features of the high-temperature α-polymorph of this compound.

The low-temperature β-phase of this compound (β-BaB₂O₄) is distinguished by its non-centrosymmetric crystal structure, a critical feature for its use in nonlinear optics. wikipedia.org This lack of a center of inversion allows for significant second-order nonlinear optical effects. β-BaB₂O₄ has a trigonal crystal system and belongs to the space group R3c. sot.com.sggoogle.com

The fundamental building blocks of the β-BaB₂O₄ structure are (B₃O₆)³⁻ anionic groups, which consist of three corner-sharing BO₃ triangles forming a six-membered ring. The barium ions are located between these borate (B1201080) rings.

Table 2: Crystallographic Data for β-Barium Metaborate (β-BaB₂O₄)

| Property | Value |

| Crystal System | Trigonal |

| Space Group | R3c |

| Lattice Constants | a = 12.532 Å, c = 12.717 Å, Z = 6 sot.com.sg |

| Density | 3.85 g/cm³ sot.com.sg |

| Melting Point | ≈1095°C sot.com.sg |

This table presents the key crystallographic and physical parameters of the low-temperature β-polymorph of this compound.

This compound undergoes a reversible phase transition from the β-phase to the α-phase upon heating to approximately 925°C. wikipedia.org This transition is a critical factor in the synthesis and crystal growth of the desired polymorph. The transformation from the β to the α phase has been observed to be complete in the temperature range of 1273-1300 K (1000-1027°C). researchgate.net The high-temperature α-phase melts congruently at 1095°C. google.com Below 925°C, the β-phase is the stable form. google.com

Differential scanning calorimetry (DSC) can be used to study these phase transitions. For instance, the transition of a hydrated form to β-BaB₂O₄ can be observed at temperatures between 600-800°C.

Structural Analysis of Low-Temperature β-Barium Metaborate Polymorph (β-BaB₂O₄)

Advanced X-ray Diffraction Analysis of this compound

X-ray diffraction (XRD) is a powerful and indispensable technique for the structural characterization of this compound, enabling the determination of its crystal structure, phase purity, and microstructural properties.

Single-crystal X-ray diffraction is the definitive method for determining the precise crystal structure, including the unit cell parameters and the arrangement of atoms within the crystal lattice. iucr.orgnih.gov This technique has been instrumental in elucidating the structures of both the α and β polymorphs of this compound. iucr.orgnih.gov

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the dimensions of the unit cell and the positions of the barium, boron, and oxygen atoms. This has confirmed the trigonal (B₃O₆)³⁻ anionic groups as the fundamental building blocks in the β-BaB₂O₄ structure. oup.com

Table 3: Representative Unit Cell Parameters from Single-Crystal XRD

| Polymorph | Temperature (K) | a-axis (Å) | c-axis (Å) |

| β-BaB₂O₄ | 293 | 12.532 | 12.717 |

| β-BaB₂O₄ | 163 | ~12.532 | shortened |

This table illustrates the effect of temperature on the unit cell parameters of β-BaB₂O₄ as determined by single-crystal X-ray diffraction. iucr.orgnih.gov A significant shortening of the c-axis is observed at lower temperatures. iucr.orgnih.gov

Powder X-ray diffraction (PXRD) is a versatile technique used for identifying the crystalline phases present in a sample and for analyzing the microstructure of composite materials containing this compound. scielo.brscielo.br In a PXRD experiment, a powdered sample is exposed to an X-ray beam, and the diffraction pattern is recorded as a function of the scattering angle (2θ).

The resulting diffractogram consists of a series of peaks, where the position and intensity of each peak are characteristic of a specific crystalline phase. For this compound, characteristic peaks can be used to distinguish between the α and β polymorphs. For example, in composites, the characteristic XRD peak for this compound is often observed in the 2θ range of 23°-24°. scielo.brscielo.br The sharpness of the diffraction peaks can provide information about the crystallinity and dispersion of the this compound particles within a composite matrix. scielo.br Sharp peaks are indicative of a well-dispersed and crystalline filler. scielo.br

PXRD is also crucial for monitoring the synthesis of this compound and its composites. For instance, it can confirm the formation of the β-phase after calcination at temperatures above 800°C. In studies of composites, PXRD can be used to analyze the crystalline structure of the matrix material alongside the this compound filler. scielo.brscielo.br

High-Energy Synchrotron X-ray Diffraction Studies of Molten and Supercooled this compound States

High-energy synchrotron X-ray diffraction has proven to be a crucial technique for probing the temperature-dependent structural changes in this compound (BaB₂O₄) in its molten, supercooled liquid, and glassy states. aip.orgaip.org These experiments often employ aerodynamic levitation and laser heating, which allow for containerless processing and access to a wide range of temperatures, from the stable melt to the deeply supercooled regime. aip.orgosti.govnih.gov A pioneering investigation into the structure of molten BaB₂O₄ using X-ray diffraction was conducted by Takeda, Kimura, and Sugiyama, which was later followed by high-energy synchrotron X-ray diffraction studies on aerodynamically levitated liquid droplets. aip.orgosti.gov

A significant challenge in these studies is the presence of the heavy barium modifier, which dominates the X-ray scattering signal and complicates the analysis of the lighter boron and oxygen environments. aip.orgaip.org Despite this, researchers have successfully extracted remarkably accurate information regarding the boron-oxygen bonding. aip.orgosti.govosti.gov For instance, BaB₂O₄ liquid was measured during controlled linear cooling from 1466(20) K to 1008(16) K, with crystallization observed upon further cooling. aip.org These studies are motivated by the need to connect the structure of the supercooled liquid to its physical properties, which is critical for optimizing the crystal growth of BaB₂O₄, a well-known nonlinear optical material. aip.orgosti.gov The data from these diffraction experiments, presented as x-ray interference functions, show subtle structural changes as the material transitions between liquid, supercooled liquid, and glass phases. aip.org

Boron Coordination Environment and Polyhedral Connectivity in this compound

The diverse and useful properties of this compound stem from its flexible crystal chemistry, which is fundamentally governed by the coordination environment of boron atoms. mdpi.com The basic structural units are trigonal planar BO₃ groups and tetrahedral BO₄ groups. d-nb.infowikipedia.org These polyhedra can connect in various ways—forming isolated groups, chains, rings, layers, or three-dimensional frameworks—to create the different polymorphs and states of the material. mdpi.comwikipedia.org The ratio and connectivity of these BO₃ and BO₄ units are highly dependent on factors like temperature and pressure. mdpi.com

Characterization of Trigonal Planar (BO₃) Units

In borate chemistry, boron is most commonly found in trigonal planar (BO₃) coordination with oxygen. researchgate.net In the case of this compound, certain crystalline forms are characterized by specific arrangements of these units. For example, one polymorph of BaB₂O₄ contains cyclic (B₃O₆)²⁻ groups, which are three-membered rings formed from corner-sharing BO₃ triangles. mdpi.com Another study describes a structure consisting of planar [BO₃] triangles and [B₂O₅] groups, the latter being a pair of corner-sharing [BO₃] triangles. researchgate.net In some borate structures, such as those with a metaborate ring anion, only trigonal planar sp² hybridized boron is present, resulting in a tetrahedral boron fraction (N₄) of zero. aip.orgosti.gov

Characterization of Tetrahedral (BO₄) Units

While BO₃ triangles are common, the formation of tetrahedral (BO₄) units represents a significant structural feature in borates. researchgate.net In barium borate systems, the conversion of BO₃ to BO₄ units is promoted by the addition of modifier oxides like BaO. d-nb.info In divalent metal metaborates like this compound, BO₄ tetrahedra can appear alongside BO₃ triangles even under normal pressure. mdpi.com The fraction of four-coordinated boron (N₄) is a key parameter used to describe the structure of borate glasses. ingentaconnect.com The introduction of additional oxides can increase the number of oxygen ions in the glass matrix, which encourages the conversion of trigonal BO₃ units to tetrahedral BO₄ units. d-nb.info Interestingly, some complex barium borates synthesized under high-pressure or hydrothermal conditions have been found to contain unusual edge-sharing BO₄ tetrahedra, a departure from the typical corner-sharing arrangement. acs.orgmdpi.com

Investigation of Boron Coordination Changes in Amorphous and Liquid Phases

The transition between the liquid, supercooled, and amorphous (glassy) states of this compound involves significant changes in boron coordination. High-energy X-ray diffraction studies have been instrumental in quantifying these changes. aip.orgosti.gov A key finding is that the fraction of tetrahedral, sp³-hybridized boron (N₄) declines as temperature increases in the liquid state. aip.orgosti.govnih.gov

One study successfully coaxed BaB₂O₄ into a glassy state and found that the average B-O coordination number (nₑₒ) was notably larger in the amorphous solid compared to the liquid state. This implies a significant structural rearrangement and change in boron hybridization during the supercooling process through the glass transition. aip.orgaip.org This change is attributed to the isomerization reaction where sp² boron converts to sp³ boron upon cooling. aip.orgnih.gov The ability to extract accurate values for N₄ from diffraction data, despite the scattering dominance of barium, is achieved through a bond-valence-based mapping from the measured mean B-O bond lengths. aip.orgosti.govnih.gov

| Parameter | Liquid State | Amorphous Solid (Glass) |

| B-O Coordination Number (nₑₒ) | ≈ 2.9 | ≈ 3.3 |

| Data derived from studies on this compound (BaB₂O₄) showing the change in boron coordination between the liquid and amorphous states. aip.orgaip.org |

This structural change can be modeled as an isomerization reaction between sp² and sp³ boron, allowing for the extraction of thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of the reaction. aip.orgosti.govnih.gov These investigations reveal that the local environment of boron is less disordered by temperature changes than the environment around the barium modifier cation. osti.govresearchgate.net

Spectroscopic Investigations and Vibrational Dynamics

Fourier Transform Infrared (FTIR) Spectroscopy Studies of Barium Metaborate (B1245444) Systems

FTIR spectroscopy is a powerful tool for probing the vibrational modes of molecules and crystal lattices. In the context of barium metaborate, FTIR studies provide valuable insights into the structure of the borate (B1201080) network and the nature of the chemical bonds present.

The vibrational modes of the borate network in this compound and related glass systems are primarily associated with the stretching and bending of B-O bonds within the fundamental structural units. semanticscholar.orgscirp.org FTIR spectra of materials containing this compound typically display characteristic absorption regions that correspond to the vibrations of the borate network. researchgate.net These regions include:

1200 - 1750 cm⁻¹: This range is attributed to the asymmetric stretching vibrations of B-O bonds within trigonal BO₃ units. semanticscholar.orgscirp.org

800 - 1200 cm⁻¹: This region corresponds to the B-O stretching vibrations of tetrahedral BO₄⁻ units. researchgate.net

600 - 800 cm⁻¹: This spectral area is associated with the bending vibrations of B-O-B linkages within the borate network. researchgate.netinoe.ro

In polycrystalline β-BaB₂O₄, two prominent absorption bands are observed in the 1100-1500 cm⁻¹ range, centered around 1420 cm⁻¹ and 1250 cm⁻¹. These are assigned to the symmetric and asymmetric stretching of the (B₃O₆)³⁻ rings, respectively. researchgate.net The presence of two bands is indicative of an asymmetric triangular structure. researchgate.net The addition of network modifiers, such as La₂O₃, can lead to a decrease in the sharpness and an increase in the broadness of these absorption peaks, suggesting a modification of the network structure. scirp.org

FTIR spectroscopy allows for the identification of specific structural groups and chemical bonds within this compound materials. The spectrum of β-BaB₂O₄ is characterized by absorption bands arising from the vibrational modes of the ring-type metaborate groups. researchgate.net The presence of BO₃ and BO₄ units can be distinguished based on their characteristic absorption frequencies. For instance, the conversion of four-fold coordinated boron (BO₄) to three-fold coordinated boron (BO₃) can be monitored by observing changes in the relative intensities of the corresponding FTIR bands. researchgate.net

In composite materials containing this compound, such as thermoplastic polyurethane (TPU)/barium metaborate composites, FTIR can confirm the presence of the urethane (B1682113) structure through characteristic peaks at approximately 3325 cm⁻¹ (-N-H stretching), 1525 cm⁻¹ (-N-H deformation), and 1730 cm⁻¹ (-C=O). scielo.brresearchgate.net The spectra also reveal peaks corresponding to the asymmetric and symmetric stretching vibrations of -CH bonds. scielo.br

Analysis of Borate Network Vibrational Modes

Raman Spectroscopy Studies of this compound

Raman spectroscopy is another crucial technique for investigating the vibrational properties of materials, providing complementary information to FTIR. It is particularly effective in studying the lattice dynamics of single crystals.

The Raman spectrum of single-crystal β-BaB₂O₄ has been extensively studied, leading to the assignment of its various vibrational modes. researchgate.netscribd.com The trigonal R3c symmetry of β-BBO dictates the Raman active modes to be of A₁(Z), E(X), and E(Y) symmetry. researchgate.net By performing measurements with different light polarizations, it is possible to distinguish between these modes. researchgate.netscribd.com

The Raman peaks can be broadly categorized into two regions:

External modes (below ~300 cm⁻¹): These correspond to the vibrations of the crystal lattice. researchgate.net

Internal modes (above ~300 cm⁻¹): These are related to the internal vibrational modes of the (B₃O₆)³⁻ rings. researchgate.net

A strong peak observed around 3.7 THz (approximately 123 cm⁻¹) in the polarized Raman spectrum is assigned to the A₁(TO) phonon mode. researchgate.net Other studies have identified Raman-active modes at various other frequencies, and detailed assignments have been made by considering factors such as light polarization, mode contamination, and isotopic effects. researchgate.netscribd.com

| Frequency (cm⁻¹) | Symmetry | Assignment | Reference |

|---|---|---|---|

| ~123 | A₁(TO) | External lattice mode | researchgate.net |

| 290 | Ag | External lattice mode | researchgate.net |

| 345 | Bg | External lattice mode | researchgate.net |

| 675 | Bg | Internal ring mode | researchgate.net |

A significant aspect of the vibrational analysis of β-BaB₂O₄ is understanding the relationship between the vibrations of the isolated (B₃O₆)³⁻ metaborate rings and the modes of the crystal lattice. researchgate.netscribd.com The G-F matrix method has been employed to calculate the vibrational frequencies of the (B₃O₆)³⁻ ring within the crystal, allowing for the assignment of internal vibration modes and their symmetries. researchgate.net This analysis reveals how the vibrations of the molecular unit are coupled and modified by the crystalline environment. researchgate.netscribd.com The correspondence between the free-ring modes and the lattice modes has been established, providing a comprehensive picture of the vibrational dynamics in β-BaB₂O₄. researchgate.netscribd.com

Assignment of Vibrational Modes in Single-Crystal this compound (β-BaB₂O₄)

Nuclear Magnetic Resonance (NMR) Spectroscopy in Barium Borate Systems

NMR spectroscopy, particularly ¹¹B NMR, is a powerful technique for probing the local structural environment of boron atoms in borate glasses and crystalline materials. It provides quantitative information about the coordination number of boron and the types of structural units present.

In barium borate glasses, ¹¹B NMR studies have been instrumental in determining the fraction of four-coordinated boron atoms (N₄). researchgate.netaip.orgcapes.gov.br The addition of a modifier like BaO to B₂O₃ leads to the conversion of three-coordinated boron (B³ or BØ₃) to four-coordinated boron (B⁴ or BØ₄⁻), a trend that can be quantitatively followed by NMR. aip.org

Key findings from ¹¹B NMR studies on barium borate systems include:

¹¹B Solid-State NMR for Boron Hybridization and Coordination Number Determination

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly focusing on the ¹¹B isotope, is a powerful tool for determining the local structure around boron atoms in borate glasses and crystalline materials. mdpi.comresearchgate.net The ¹¹B nucleus is highly sensitive to its local chemical environment, making it an excellent probe for identifying the coordination number and hybridization state of boron. researchgate.net

In this compound and related borate glasses, boron atoms can exist in two primary coordination states: trigonal fishersci.fiB units (sp² hybridization) and tetrahedral wikidata.orgB units (sp³ hybridization). wikipedia.orgmdpi.com ¹¹B solid-state NMR can distinguish between these two states based on their different chemical shifts. mdpi.com

Key Research Findings from ¹¹B Solid-State NMR:

Distinct Chemical Shift Ranges: Tri-coordinated boron ( fishersci.fiB) typically exhibits chemical shifts in the range of 10 to 20 ppm, while tetra-coordinated boron ( wikidata.orgB) resonates at approximately -5 to 5 ppm. mdpi.com

Quantification of Boron Species: ¹¹B MAS-NMR experiments are quantitative, allowing for the accurate determination of the relative proportions of fishersci.fiB and wikidata.orgB species in the glass network. mdpi.com

Structural Insights: While the crystalline forms of barium borate (α-BBO and β-BBO) contain only sp² hybridized trigonal boron, BBO glass contains approximately 40% of its boron in tetrahedral, sp³ hybridized sites. wikipedia.org The relative amounts of sp² and sp³ coordinated boron in the liquid state are dependent on temperature, with the trigonal planar coordination being more favorable at higher temperatures. wikipedia.org

Table 1: ¹¹B NMR Chemical Shift Ranges for Boron Coordination States

| Boron Coordination State | Hybridization | Typical Chemical Shift Range (ppm) |

| Trigonal ( fishersci.fiB) | sp² | 10 to 20 |

| Tetrahedral ( wikidata.orgB) | sp³ | -5 to 5 |

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound Glasses

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions and optical properties of glassy materials, including those based on this compound. cern.ch This method provides valuable information about the optical absorption edge and the energy band gap of the glass. cern.ch

Optical Absorption Edge and Band Gap Analysis

The study of the optical absorption edge in UV-Vis spectra is fundamental to understanding the electronic band structure of non-crystalline materials. cern.ch The optical band gap (E_opt) represents the energy required to excite an electron from the valence band to the conduction band.

The absorption coefficient (α) is calculated from the transmission spectra. The optical band gap can then be determined using the Tauc relation:

(αhν)ⁿ = A(hν - E_opt)

where hν is the photon energy, A is a constant, and the exponent n denotes the nature of the electronic transition. For direct allowed transitions, n = 1/2, and for indirect allowed transitions, n = 2. cern.ch

Research Findings from UV-Vis Spectroscopy of Barium Borate Glasses:

In a study of 40BaO-60B₂O₃ glasses, the direct optical band gap was estimated to be 3.4 eV, and the indirect band gap was 3.22 eV. recentscientific.com

For (Ba,Sr)TiO₃ borosilicate glasses, the optical band gap was found to be in the range of 2.023–3.320 eV. scirp.org

The addition of different oxides can influence the optical band gap. For instance, in gadolinium-doped borate glasses, the direct optical gap ranged from 3.40 eV to 3.21 eV as the Gd₂O₃ concentration increased. researchgate.net

Table 2: Optical Band Gap Values for Selected Barium Borate Glass Systems

| Glass System | Direct Band Gap (eV) | Indirect Band Gap (eV) |

| 40BaO-60B₂O₃ | 3.4 | 3.22 |

| (Ba,Sr)TiO₃ Borosilicate | 2.023 - 3.320 | Not Specified |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Char Residue Analysis in this compound Composites

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rockymountainlabs.com It is particularly useful for analyzing the surface of materials and the char residue of composites after combustion. rockymountainlabs.commdpi.com

In the context of this compound composites, XPS provides critical information on how the additive influences the fire retardancy and thermal decomposition mechanisms. By analyzing the char residue, researchers can understand the chemical transformations that occur during combustion, which contribute to the material's flame-retardant properties. mdpi.comunizik.edu.ng

Key Applications and Findings from XPS Analysis:

Surface Composition: XPS can identify and quantify the elements present on the surface of the char, revealing the distribution of elements from the polymer matrix and the this compound filler. rockymountainlabs.com

Chemical State Analysis: The technique can distinguish between different oxidation states and chemical bonding environments of elements. rockymountainlabs.com For example, in the char of flame-retardant composites, XPS can identify the formation of phosphorus-containing species or other protective layers. mdpi.com

Char Structure Insights: Analysis of the char residue of thermoplastic polyurethane (TPU)/barium metaborate composites showed that a higher content of this compound resulted in a higher char yield. scielo.br The XPS analysis of char residues from other polymer composites has revealed the presence of elements from the flame retardant on the surface, indicating their role in forming a protective barrier. mdpi.commdpi.com

Theoretical and Computational Studies of Electronic Structure

Ab Initio Electronic Structure Calculations for Barium Metaborate (B1245444) Crystals

Ab initio (or "from first principles") calculations are a class of computational methods that rely on basic laws of quantum mechanics without the need for experimental parameters. These calculations have been instrumental in elucidating the electronic properties of barium metaborate and other related borate (B1201080) crystals. researchgate.net Methods like the full-potential linear augmented plane wave (FPLAPW) and the plane-wave pseudopotential method are frequently employed. researchgate.netaip.orgosti.gov

The electronic band structure illustrates the energy levels that electrons can occupy within the crystal, while the density of states (DOS) describes the number of available electronic states at each energy level. youtube.com Together, they are crucial for understanding a material's electrical and optical properties. youtube.com

For β-barium metaborate (β-BaB₂O₄), studies have shown that it is an insulator with a wide band gap. aps.org Early calculations determined the band gap to be 6.43 eV. aps.org The structure of β-BaB₂O₄ is characterized by isolated (B₃O₆)⁶⁻ anionic groups where boron is trigonally coordinated by oxygen. aps.org The top of the valence band is primarily formed by the p-orbitals of oxygen atoms, particularly the non-bonding terminal oxygen atoms. aps.org The bottom of the conduction band is a complex mixture of states from both barium and the (B₃O₆)⁶⁻ groups.

In a related compound, barium-sodium metaborate (Ba₂Na₃(B₃O₆)₂F), which also features the [B₃O₆]³⁻ metaboric ring, electronic structure calculations using a HSE06 hybrid functional predicted an indirect band gap of 6.289 eV. researchgate.netustb.edu.cn The density of states analysis for this compound showed:

The bottom of the valence band (around -10 eV) is composed of occupied Ba 5p states. ustb.edu.cn

The region from -7.6 eV to -2.7 eV is formed by hybridized O 2p and B 2p orbitals. ustb.edu.cn

The upper part of the valence band is dominated by O 2p states, with some contribution from F 2p states. ustb.edu.cn

A primary goal of theoretical calculations for materials like this compound is to predict their optical properties. Ab initio methods can calculate the frequency-dependent dielectric constant, from which linear optical properties like refractive indices and birefringence can be derived. aip.org Furthermore, these methods can predict the second-order nonlinear optical susceptibilities (χ⁽²⁾), which are responsible for effects like second-harmonic generation (SHG). osti.gov

For borate crystals, it has been established that the [BO₃]³⁻ anionic groups are the primary contributors to the nonlinear optical response. spiedigitallibrary.org Theoretical models have successfully calculated the SHG coefficients for various borate crystals, with results often showing good agreement with experimental values. researchgate.netaip.org In some cases, theoretical calculations have even suggested that initial experimental measurements of SHG coefficients were incorrect and prompted remeasurement. aip.org

Band Structure Analysis and Density of States Determination

Density Functional Theory (DFT) and Related Methodologies for this compound

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems. osti.govdergipark.org.tr It is particularly effective for calculating the properties of solid-state materials like this compound.

DFT calculations are used to determine the lowest energy crystal structure and to investigate the structural stability of materials under different conditions, such as high pressure. osti.gov By calculating the total energy for different atomic arrangements, researchers can predict the most stable phase of a material.

For instance, a combined experimental and computational approach was used to determine the crystal structure of a novel barium yttrium borate, Ba₂Y₅B₅O₁₇. osti.gov DFT optimization, following a preliminary model from global-optimization algorithms, led to a crystal structure that was confirmed through phonon calculations and Rietveld refinement. osti.gov Similarly, DFT calculations were used to compare the stability of two different experimentally measured structures for BaAlBO₃F₂, confirming the correctness of the more recent measurement. aip.org

Numerical studies on barium-sodium metaborate revealed its decomposition into BaB₂O₄, NaBO₂, and NaF at pressures above 3.4 GPa, a prediction that was subsequently confirmed by high-pressure experiments. researchgate.netustb.edu.cn This demonstrates the predictive power of DFT in exploring the energetic landscapes and phase stability of complex borate compounds.

A critical validation of any theoretical model is the comparison of its predictions with experimental results. In the study of this compound and related compounds, there is often a strong correlation between DFT-calculated properties and those measured in the laboratory.

| Crystal | Property | Calculated Value | Experimental Value |

| β-BaB₂O₄ | Band Gap | 6.43 eV aps.org | ~6.4 eV aps.org |

| BaAlBO₃F₂ | Birefringence (Δn) | ~0.07 aip.org | ~0.07 aip.org |

| BaBiBO₄ | Energy Gap | ~3.5 eV osti.gov | ~3.6 eV osti.gov |

| Ba₂Na₃(B₃O₆)₂F | Band Gap | 6.289 eV ustb.edu.cn | 6.20 - 7.08 eV ustb.edu.cn |

This table presents a comparison of theoretical and experimental values for the optical properties of barium borate and related crystals, demonstrating the accuracy of computational predictions.

In the case of BaBiBO₄, the calculated energy gap was in good agreement with optical absorption data. osti.gov The calculated birefringence was also positive, matching experimental findings. osti.gov For Ba₂Na₃(B₃O₆)₂F, the calculated birefringence (Δn) was found to be large, comparable to that of the commercially important α-BaB₂O₄ crystal. researchgate.net These successful correlations build confidence in the theoretical models and allow them to be used for the predictive design of new optical materials. spiedigitallibrary.org

Investigation of Structural Stability and Energetic Landscapes

Theoretical Frameworks for Nonlinear Optical Effects in this compound

For this compound, the fundamental structural unit responsible for its optical properties is the planar [B₃O₆]⁶⁻ ring. aps.org The π-conjugated orbitals associated with the trigonally coordinated boron-oxygen bonds in these rings are the primary origin of the large second-order susceptibility. aps.org The arrangement of these planar groups within the crystal structure is crucial. A co-planar arrangement of the [BO₃]³⁻ groups is favorable for achieving large SHG coefficients. spiedigitallibrary.org

The relationship between the crystal structure and the electronic structure provides a "molecular-engineering" approach to discovering new NLO crystals. aps.org By understanding how different structural motifs contribute to the optical properties, researchers can computationally design new compounds with enhanced characteristics, such as a large SHG coefficient and a wide transparency range into the ultraviolet spectrum. spiedigitallibrary.org

Elucidation of the Origin of Birefringence and Second Harmonic Generation Coefficients

This compound exists in two primary crystalline forms: the high-temperature α-phase and the low-temperature β-phase. wikipedia.org Both phases are birefringent, meaning they have different refractive indices for light with different polarizations. wikipedia.org However, the α-phase has a centrosymmetric crystal structure, which results in the cancellation of its nonlinear optical properties. aip.org In contrast, the β-phase possesses a non-centrosymmetric structure, making it a valuable material for nonlinear optical applications like second-harmonic generation (SHG). pmoptics.com

Theoretical studies have revealed that the birefringence and large SHG coefficients of β-BBO originate from its distinct electronic structure, which is a direct consequence of its atomic arrangement. The fundamental building block of β-BBO is the planar (B₃O₆)³⁻ anionic group, where boron atoms are trigonally coordinated with oxygen atoms. aps.orgscilit.com These (B₃O₆)³⁻ rings are stacked along the trigonal axis, with Ba²⁺ cations situated between them. acs.org

First-principles calculations have been employed to determine the electronic band structure and optical properties. rsc.org These calculations show that the band gap of β-BBO is approximately 6.43 eV. aps.orgscilit.com The top of the valence band is primarily composed of states from the non-bonding p-orbitals of the oxygen atoms, while the bottom of the conduction band is formed by the π-conjugated orbitals associated with the trigonal boron-oxygen bonds. aps.orgscilit.com This electronic configuration is crucial for the material's optical response.

The significant birefringence in β-BBO arises from the anisotropic nature of the (B₃O₆)³⁻ anionic groups. The planar structure of these groups leads to a highly anisotropic charge distribution, causing light to propagate at different speeds depending on its polarization direction relative to the crystal axes.

The large second-harmonic generation (SHG) coefficients are also attributed to the (B₃O₆)³⁻ groups. acs.org The non-centrosymmetric arrangement of these anionic groups in the crystal lattice allows for a strong nonlinear interaction between the material and intense laser light, leading to efficient frequency doubling. pmoptics.com Theoretical models have been developed to calculate the effective SHG coefficients, which are in good agreement with experimental measurements. researchgate.net For type I phase matching, the effective SHG coefficient is a function of the d₃₁, d₁₁, and d₂₂ tensor components and the phase-matching angle. pmoptics.com

Atom-Cutting Analysis for Discerning Contributions to Nonlinear Optical Effects

The analysis involves calculating the optical properties of the crystal and then systematically "cutting" or removing specific atoms or groups of atoms from the calculation to observe the effect on the results. The difference between the original calculation and the one with the "cut" atom reveals the contribution of that specific component.

Studies employing this technique on borate crystals have consistently shown that the anionic groups, such as the (B₃O₆)³⁻ rings in β-BBO, are the primary contributors to the nonlinear optical effects. aip.org The cations, in this case, the Ba²⁺ ions, generally have a much smaller contribution. aip.org This is because the charge density around the cations is nearly spherical, leading to an isotropic response to the incident light. aip.org

In contrast, the planar and highly anisotropic structure of the borate anionic groups leads to a significant anisotropic response, which is the root of the strong birefringence and SHG effects. By isolating the contribution of the (B₃O₆)³⁻ group, atom-cutting analysis provides direct theoretical evidence for the dominant role of these structural units in determining the nonlinear optical properties of this compound.

Furthermore, a symmetry-adapted-mode-based analysis has been used to connect the atomic displacements from a high-symmetry parent structure to the low-symmetry, non-centrosymmetric structure of β-BBO. acs.org This approach unambiguously identifies which fundamental atomic motifs dictate the magnitude of the SHG coefficients, confirming the critical role of the [B₃O₆]³⁻ units. acs.org This detailed understanding at the atomic level is instrumental in the search for and design of new nonlinear optical materials with enhanced properties.

Advanced Applications in Material Science

Nonlinear Optical Materials and Laser Technology with Barium Metaborate (B1245444) (β-BaB₂O₄)

Beta-barium borate (B1201080) (β-BaB₂O₄ or BBO) is a prominent nonlinear optical crystal renowned for its exceptional properties. ontosight.aifirebirdoptics.com Unlike its centrosymmetric alpha-phase, the non-centrosymmetric crystal structure of beta-barium borate gives rise to significant nonlinear optical effects, making it a crucial component in modern laser systems. attelements.comwikipedia.org

BBO is highly effective for frequency conversion, a process that alters the frequency of laser light. ontosight.ai This is particularly valuable for second-harmonic generation (SHG), where the frequency of a laser is doubled, effectively halving its wavelength. wikipedia.orgthorlabs.com For instance, BBO is commonly used to convert the 1064 nm output of Nd:YAG lasers to 532 nm (green light). wikipedia.orgalibaba.com It is also efficient for third, fourth, and even fifth harmonic generation. alibaba.comkomlas.de The fifth harmonic generation of Nd:YAG lasers at 213 nm is a notable application of BBO. komlas.despiedigitallibrary.org The efficiency of these conversions can be substantial, with reports of over 70% for SHG, 60% for third-harmonic generation (THG), and 50% for fourth-harmonic generation (4HG). alibaba.com

Table 1: Harmonic Generation Efficiency with BBO Crystals

| Harmonic Generation | Wavelength Conversion | Reported Efficiency |

|---|---|---|

| Second (SHG) | 1064 nm to 532 nm | >70% alibaba.com |

| Third (THG) | 1064 nm to 355 nm | 60% alibaba.com |

| Fourth (4HG) | 1064 nm to 266 nm | 50% alibaba.com |

Note: The table is interactive and allows for sorting.

BBO crystals are integral to the function of optical parametric oscillators (OPOs) and optical parametric amplifiers (OPAs). komlas.deoptica.org These devices are capable of generating widely tunable coherent radiation, spanning from the ultraviolet to the infrared spectrum. alibaba.comoptica.org OPOs and OPAs that utilize BBO can achieve high conversion efficiencies, with some systems reporting up to 30%. optica.org The broad tunability of BBO-based OPOs makes them powerful tools for applications requiring a versatile range of laser wavelengths. alibaba.comoptica.org For example, an OPO pumped by a 532 nm laser can produce an output that is tunable from 680 nm to 2400 nm. alibaba.com

The generation of deep-ultraviolet (DUV) and ultraviolet (UV) laser light is a critical application of BBO. laserfocusworld.com Due to the absence of laser crystals that can directly emit DUV light, nonlinear optical crystals like BBO are essential for frequency conversion processes to reach these short wavelengths. spiedigitallibrary.org BBO is transparent down to approximately 190 nm and can be phase-matched for second-harmonic generation down to 205 nm. wikipedia.orglaserfocusworld.com This makes it suitable for generating DUV lasers through processes like fourth-harmonic generation (FHG) of near-infrared lasers. spiedigitallibrary.org High-power DUV picosecond laser sources have been successfully developed using BBO crystals, achieving significant average power at wavelengths such as 266 nm and 213 nm. spiedigitallibrary.orgtju.edu.cn

The unique properties of barium borate lend themselves to applications in advanced optical devices and have implications for optical communication systems. ontosight.ai Borate glasses, including those based on barium metaborate, are being explored for their potential in developing technologies like all-optical switching and amplifiers. cdmf.org.br Furthermore, the development of erbium-doped borate-barium glasses is significant for producing fiber optic communication systems. epj.org

BBO crystals are distinguished by their wide transparency range, typically from 190 nm to 3500 nm, and a high laser damage threshold. firebirdoptics.comattelements.com The damage threshold for BBO is notably high, for instance, 13.5 GW/cm² for a 1064 nm laser with 1 ns pulses. attelements.com Research has focused on improving the quality of BBO crystals to reduce issues like nonlinear absorption, which can limit performance at high power levels. spiedigitallibrary.orgresearchgate.net Studies have compared BBO crystals grown by different methods, such as the Czochralski (CZ) method and the Top-Seeded Solution Growth (TSSG) method, to optimize their performance in high-power applications. researchgate.net

Table 2: Key Optical Properties of β-Barium Borate

| Property | Value/Range |

|---|---|

| Transparency Range | ~190 nm - 3500 nm firebirdoptics.comattelements.com |

| Phase Matching Range (SHG) | 409.6 nm - 3500 nm wikipedia.org |

| Laser Damage Threshold | 13.5 GW/cm² (@1064 nm, 1ns) attelements.com |

Note: The table is interactive and allows for sorting.

Role in Optical Communication Systems and Advanced Optical Devices

Flame Retardant Technologies Incorporating this compound

This compound is utilized as a flame retardant additive in various materials, including polymers and coatings. yearnintl.comscielo.br Its flame retardant mechanism involves several actions. When heated, it decomposes endothermically, releasing non-combustible gases like water vapor, which dilutes flammable gases and cools the material. It also promotes the formation of a protective char layer on the material's surface, which acts as a barrier to heat and oxygen. mdpi.com

This compound can be used as a partial substitute for antimony oxide, a common but more expensive flame retardant, and it exhibits a synergistic effect with halogenated flame retardants. yearnintl.comyearnintl.com It is suitable for incorporation into a range of polymers, including epoxy resins, polyvinyl chloride (PVC), and polyurethanes. yearnintl.comulprospector.com Research has shown that the addition of this compound to thermoplastic polyurethane (TPU) composites significantly increases their thermal stability and char residue. scielo.br

Integration into Polymer Composites (e.g., Thermoplastic Polyurethane, Epoxy Resins)

This compound is integrated into polymer matrices to create composites with enhanced properties. A common method for creating these composites, such as with Thermoplastic Polyurethane (TPU), is the solvent casting technique. wikidata.org In this process, the polymer is first dissolved in a suitable solvent, like dimethylformamide, after which varying amounts of this compound are added and mixed to achieve a homogenous solution. wikidata.org The resulting mixture is then dried to form composite films. wikidata.org Scanning Electron Microscopy (SEM) has shown that this compound particles can be dispersed homogeneously throughout a TPU matrix. ereztech.com

Beyond thermoplastics, this compound is also utilized as a flame retardant additive in thermosetting polymers like epoxy resins. thegoodscentscompany.com It is often part of a formulation with other additives to improve the fire-resistant properties of the final epoxy-based composite material. thegoodscentscompany.com

Influence on Polymer Thermal Stability and Char Formation in Fire Retardant Systems

The addition of this compound significantly enhances the thermal stability of polymer composites. In studies involving TPU, thermal analysis has demonstrated that composites containing this compound exhibit greater thermal stability compared to the pure polymer. ereztech.comchem-on.com.ph This stability increases with a higher content of this compound in the composite. ereztech.com For instance, thermogravimetric analysis (TGA) of TPU composites showed that the char residue at 800°C increased from 1.7% for pure TPU to 22.9% for a composite containing 7 wt% this compound. wikidata.orgamericanelements.comfishersci.ca

This increase in char residue is a key indicator of its effectiveness as a flame retardant. wikipedia.orgwikidata.orgwikipedia.orgamericanelements.com The formation of this char acts as a thermal barrier, slowing down the degradation of the polymer. fishersci.ca The incorporation of this compound also raises the glass transition temperature (Tg) of the polymer. In TPU composites, the Tg was observed to increase from -1°C in the pure polymer to a range of 15°C to 36.9°C depending on the concentration of this compound. wikidata.orgereztech.com This increase is attributed to the restriction of segmental motion of the polymer chains. ereztech.comfishersci.ca

Table 1: Thermal Properties of TPU/Barium Metaborate Composites. Data derived from studies on the thermal stability of these materials. wikidata.orgereztech.com

Mechanisms of Fire Resistance: Endothermic Decomposition and Protective Layer Formation

This compound's fire resistance stems from a multi-faceted mechanism. When exposed to heat, it undergoes endothermic decomposition, a process that absorbs heat and cools the material. wikidata.org This decomposition releases non-combustible gases, such as water vapor and boron oxides. fishersci.ca These gases dilute the concentration of flammable volatile gases produced by the decomposing polymer, thereby suppressing combustion. americanelements.comfishersci.ca

Simultaneously, the decomposition process facilitates the formation of a glassy, protective char layer on the surface of the material. fishersci.cawikipedia.org This layer acts as an insulating barrier, shielding the underlying polymer from heat and oxygen, further inhibiting the combustion cycle. fishersci.ca

Synergistic Effects with Other Flame Retardants in this compound Formulations

Furthermore, this compound can be used as a partial replacement for antimony-based compounds, such as antimony trioxide. wikidata.org This substitution can offer several advantages, including reduced smoke generation, improved resistance to flameless combustion (afterglow), and potential cost savings. wikipedia.org In epoxy-based composites, this compound has been used in formulations with other additives like melamine (B1676169) phosphate (B84403) and dipentaerythritol (B87275) to achieve high levels of flame retardancy. thegoodscentscompany.com

Corrosion Inhibition Strategies with this compound

Formulation in Coatings and Paints (e.g., Water-Thinned, Alkyd, Epoxy Systems)

This compound serves as a multifunctional pigment in a variety of protective coatings and paints. made-in-china.com It is incorporated into industrial solvent-based coatings and water-thinned latex paints to provide corrosion resistance. chem-on.com.ph Commercial products, such as Busan® 11-M1, are formulations of this compound monohydrate used for this purpose. chem-on.com.ph Its use has been noted in diverse resin systems including alkyds, epoxies, and water-reducible alkyds. borax.com For instance, in solvent-based industrial coatings, use levels of 2.0–10.0% by total formula weight are suggested, while for latex paints, levels of 4.5–9.0% are recommended. chem-on.com.ph Finely ground versions of the pigment can offer enhanced performance due to increased surface area. ulprospector.com

Mechanism of Protective Layer Formation on Metal Surfaces for Corrosion Prevention

The mechanism of corrosion inhibition by this compound involves the formation of a protective layer on the metal surface. Borates are generally considered anodic passivators. borax.com When formulated in a coating, their hydrolysis products are believed to facilitate the formation of a passivating oxide layer on the metal. borax.com This layer acts as a barrier, slowing down the oxidation process.

The process is pH-dependent, with optimal performance observed in alkaline environments. Borates can also provide a buffering action, which may help to neutralize the acidic or alkaline conditions that develop at the anodic and cathodic sites of a corrosion cell, thereby interfering with the electrochemical corrosion process. borax.com This passivation of the metal surface prevents the formation of potential anodic sites, protecting metals like steel and aluminum from rust and corrosion. made-in-china.comkingindustries.com

Electrochemical Investigations of Inhibitory Performance

The effectiveness of this compound as a corrosion inhibitor is substantiated through various electrochemical investigation techniques. Electrochemical Impedance Spectroscopy (EIS) is a primary method used to assess the performance of protective coatings containing this compound. jlab.orgijcsi.pro EIS works by applying a small amplitude alternating current (AC) signal over a range of frequencies to probe the impedance characteristics of an electrochemical cell, such as a coated metal substrate exposed to a corrosive environment. gamry.com This non-destructive technique provides insight into the capacitive, inductive, and diffusion processes occurring at the metal-coating interface. jlab.orggamry.com

Researchers utilize EIS to monitor changes in the coating over time, such as the penetration of water and corrosive ions. ijcsi.pro A high impedance modulus at low frequencies, as shown in a Bode plot, generally indicates superior corrosion resistance. ijcsi.pro The data gathered from EIS can be modeled using equivalent electrical circuits to quantify properties like coating capacitance and pore resistance, which correlate to the coating's barrier properties and degradation.

Studies on inhibitive pigments like this compound focus on how they affect the electrochemical reactions at the metal surface. The mechanism often involves the slight solubility of the pigment, which allows for the release of inhibitive ions. google.comchemicalonline.com In the case of this compound, permeating moisture in a coating can hydrolyze the salt, releasing borate ions. google.com These ions are believed to act as anodic passivators, forming a protective, insoluble film on the metal surface that blocks the anodic reaction of metal dissolution. google.comneosintez-kostroma.ruscirp.org Potentiodynamic polarization studies can confirm this anodic inhibition mechanism by showing a shift in the corrosion potential to more positive values and a decrease in the corrosion current density. researchgate.net

Mitigation of Flash Rusting and Corrosion Undercutting in Coated Systems

Flash rusting and corrosion undercutting are significant challenges, particularly for water-thinned coatings applied to ferrous metal surfaces like steel. buckman.comemerald.comemerald.com These phenomena are the result of the electrochemical decomposition of the steel substrate. buckman.comemerald.comresearchgate.net Flash rusting manifests as rust-colored spotting that occurs when solubilized iron bleeds through the wet paint film as the iron reverts to more stable oxides and hydroxides. buckman.comemerald.com

This compound, particularly in its modified commercial forms, is effectively used to combat both flash rusting and the subsequent long-term corrosion undercutting. buckman.comemerald.com Its primary mechanism in mitigating flash rust is attributed to its alkaline nature and buffering capacity. buckman.comyearnintl.com The alkaline pH helps to neutralize the galvanic cells that form on the steel surface, thereby preventing the electrochemical reactions that lead to the formation of ferric oxides. buckman.com

By preventing the initial formation of flash rust, this compound helps ensure better adhesion of the coating and maintains the integrity of the paint film. This initial protection is crucial for preventing corrosion undercutting, where corrosion spreads beneath the coating, causing it to lift or delaminate. The compound's ability to form a passivating layer contributes to long-term corrosion resistance for water-thinned paints on steel. neosintez-kostroma.ruemerald.com

Industrial Preservative and Antimicrobial Functionality of this compound

Application as a Microbiocide/Microbiostat in Coatings, Adhesives, and Paper Products

This compound is registered and used as an industrial microbiocide and microbiostat. epa.govepa.gov Its primary application in this capacity is as a preservative added during the manufacturing process of various materials to protect them from microbial degradation. epa.govtoptionchemicals.com These materials include:

Paints and Coatings: It is incorporated into both solvent and water-based paint formulations to impart mold resistance to the applied film. epa.govscielo.brchem-on.com.ph

Adhesives: It serves as a preservative in industrial adhesives. epa.govepa.govnih.gov

Paper Products: this compound is used in paper manufacturing to protect the final products from microbiological degradation, particularly during storage. epa.govepa.gov It has been permitted for use in the manufacture of paper and paperboard components that come into contact with dry food. epa.gov

A study on paper coatings demonstrated that formulations containing barium borate successfully imparted antimicrobial properties against bacteria such as E. coli and S. aureus. marmara.edu.tr

Research into Mechanisms of Microbial Growth Inhibition

The antimicrobial action of this compound is attributed to a combination of physical and chemical effects. Research suggests that it functions by creating an environment that is unfavorable for microbial proliferation.

One key mechanism is its ability to act as a buffer, maintaining an alkaline pH in aqueous systems like latex paints. yearnintl.com This elevated pH is not conducive to the growth of many common molds and bacteria. yearnintl.com Furthermore, it is believed that boron compounds, in general, can interfere with microbial metabolism by blocking oxidizing enzymes. yearnintl.com This disruption of essential metabolic pathways leads to the inhibition of microbial growth.

Advanced Pigment and Filler Systems utilizing this compound

Multifunctional Pigment in Coatings and Paints

This compound is widely recognized as a multifunctional pigment in the coatings industry, capable of imparting several performance-enhancing properties from a single component. neosintez-kostroma.ruulprospector.comulprospector.com This multifunctionality simplifies formulation and can lead to cost savings. ulprospector.com

Its roles as a multifunctional pigment include:

Corrosion Inhibitor: As detailed previously, it provides excellent resistance to flash rust and long-term corrosion. neosintez-kostroma.rubuckman.comulprospector.com It is considered an environmentally acceptable alternative to chromate-based pigments. dtic.mil

Mold Inhibitor: It functions as an effective fungicide in various paint systems. neosintez-kostroma.ruscielo.brchem-on.com.ph

UV Light Stabilizer: this compound is resistant to ultraviolet radiation and can help protect the polymer binder in coatings and plastics from actinic degradation by absorbing UV radiation and preventing the formation of free radicals. buckman.comulprospector.com

Flame Retardant: It performs well as a flame retardant, especially in formulations containing a halogen donor. buckman.com

Tannin Stain Blocker: It can be used in primers and topcoats to prevent staining from tannins bleeding out of wood substrates. chem-on.com.phulprospector.com

White Pigment: It is also used as a white pigment in paint formulations. scielo.br

The table below summarizes the multifunctional properties of a commercial modified this compound product.

| Property | Function | Recommended Use Level (by total formula weight) |

| Corrosion Inhibition | Prevents flash rust and long-term corrosion | 2.0 - 10.0% (solvent-based); 4.5 - 9.0% (latex) chem-on.com.ph |

| Mold Inhibition | Prevents growth of mold on the paint film | 4.5 - 13.3% (latex); 8.0 - 10.0% (oil/alkyd) chem-on.com.ph |

| Tannin Stain Blocking | Prevents bleed-through of wood tannins | 0.25 - 1.0% chem-on.com.ph |

| UV Stabilization | Protects polymer from UV degradation | ~0.2% buckman.com |

| Flame Retardancy | Reduces flammability of the coating | 2.0 - 9.0% buckman.com |

The table data is compiled from commercial product literature for modified this compound monohydrate. buckman.comchem-on.com.ph

Performance as a Filler in Polymer and Rubber Compounds for Property Enhancement

This compound serves as a functional filler in polymer and rubber compounds, where it imparts a range of property enhancements. Its primary roles include improving thermal stability, flame retardancy, and mechanical characteristics.

In polymer composites, such as thermoplastic polyurethane (TPU), this compound has been shown to significantly enhance thermal stability. scielo.br During thermal decomposition, it releases non-combustible gases like water vapor, which dilutes flammable materials, and it promotes the formation of a protective char layer that acts as a thermal barrier. scielo.br Research on TPU composites has demonstrated that increasing the content of this compound leads to a higher char residue at elevated temperatures, indicating improved fire resistance. scielo.br For instance, the char yield in TPU composites at 800°C increased from 1.7% in pure TPU to 22.9% with a 40% this compound content.

The addition of this compound also influences the mechanical properties of polymers. In TPU composites, tensile strength can be improved at lower filler concentrations (up to 5 wt%), though higher concentrations (e.g., 7 wt%) may lead to a decrease in mechanical properties due to particle agglomeration. The filler can restrict the segmental motion of polymer chains, leading to an increase in the glass transition temperature (Tg). scielo.br

In rubber compounding, fillers are essential for modifying mechanical properties and reducing costs. customrubbercorp.com While materials like carbon black and silica (B1680970) are common reinforcing fillers, barium-based compounds such as barium sulfate (B86663) are used to increase density and improve properties like tensile strength and abrasion resistance. customrubbercorp.compolymeradd.co.th this compound, with its flame-retardant and smoke-suppressant capabilities, is used in rubber compounds to enhance fire resistance. buckman.com

Table 1: Effect of this compound on TPU Composite Properties

| Property | Test Condition | Pure TPU | TPU + 5 wt% BaB₂O₄ | TPU + 7 wt% BaB₂O₄ |

|---|---|---|---|---|

| Tensile Strength | - | Baseline | Increased | Decreased (due to agglomeration) |

| Glass Transition Temp. (Tg) | - | Baseline | Increased by 10-15°C | - |

| Char Residue | 800°C | 1.7% | - | 22.9% (at 40% loading) |

| Contact Angle | - | 71° | - | 85° |

Utilization in Paper Manufacturing for Improved Mechanical and Optical Properties

This compound is utilized in the paper industry as an industrial preservative and functional additive. wikipedia.orgscielo.br It can act as a flame retardant for paper products. wikipedia.org Its use can also contribute to the final optical properties of the paper, where it can function as a white pigment. wikipedia.org As a microbiocide, it helps in preventing the growth of microorganisms during the manufacturing process and in the final product. scielo.br

Modification Strategies for Optimized Pigment Performance

This compound is employed as a multifunctional pigment in paints and coatings, offering anti-corrosion, flame retardant, and UV stabilization properties. yearnintl.combuckman.comyearnintl.com To optimize its performance, various modification strategies are employed.

One common strategy is surface modification, often with hydrated silica. This coating improves the compatibility and dispersion of the this compound particles within the polymer or paint matrix. A silica coating can reduce the material's water solubility and hydrophilicity, which minimizes particle agglomeration and enhances interfacial adhesion between the filler and the matrix. This leads to improved mechanical properties and stability.

Another strategy involves controlling the particle size and morphology during synthesis. yearnintl.com Methods like precipitation from aqueous solutions allow for control over particle characteristics, which are crucial for pigment performance, including color strength and dispersibility. yearnintl.comresearchgate.net Commercial forms, such as Busan® 11-M1, are modified this compound monohydrates designed for optimal performance in coatings, providing benefits like flash rust inhibition. buckman.com The alkaline nature of this compound and the passivating properties of the borate ion contribute to its excellent anti-corrosion performance. wikipedia.orgyearnintl.com

Additionally, this compound exhibits resistance to ultraviolet radiation, allowing it to act as a UV stabilizer in materials like PVC, where it absorbs UV radiation and prevents the degradation of the polymer. wikipedia.orgbuckman.com

Applications in Ceramics and Specialty Glasses

Role in Ceramic Glazes for Enhanced Sintering and Densification Processes

In the ceramics industry, borates are crucial components in glazes and enamels, acting as both a flux and a network former. borax.com this compound is used in the production of ceramic glazes, where it helps to lower the melting temperature of the formulation. researchgate.netontosight.ai This reduction in melting temperature, known as fluxing, allows for lower firing temperatures, which in turn saves energy and reduces production costs. borax.com

The process of sintering involves heating a powder compact to a high temperature, causing the particles to bond and the material to densify. uotechnology.edu.iq The addition of a flux like this compound can create a glassy phase at a lower temperature, which accelerates the densification process by facilitating the transport of material between particles. ontosight.aiuotechnology.edu.iq This leads to a more consolidated and dense ceramic body. uotechnology.edu.iq Sintering aids are often used to enhance densification and grain growth; for instance, small amounts of transition metal oxides like NiO have been used with barium-containing ceramics to promote densification at lower temperatures. The use of high-quality borates is essential to avoid defects such as pinholes and cracking in the final ceramic product. borax.com

Research on Enhancement of Optical and Mechanical Properties in Specialty Glass Formulations